molecular formula C21H19F3N4O2 B3004756 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide CAS No. 1105216-55-4

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B3004756
CAS No.: 1105216-55-4
M. Wt: 416.404
InChI Key: MMYWSHAJWBWSEL-UHFFFAOYSA-N
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Description

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a pyridazine ring fused with a furan ring, a piperidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, which can be achieved through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The furan ring can be introduced via cyclization reactions involving furfural or furan derivatives.

The piperidine ring is usually synthesized through cyclization reactions involving appropriate amines and carbonyl compounds. The trifluoromethylphenyl group can be introduced through nucleophilic aromatic substitution reactions using trifluoromethylated benzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced derivatives.

    Substitution: The trifluoromethylphenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated benzene derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can yield dihydropyridazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: As a probe to study the interactions of small molecules with biological targets.

    Medicine: As a potential lead compound for the development of new drugs targeting specific diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is unique due to the combination of these functional groups in a single molecule, which allows for a wide range of potential interactions and applications. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a promising candidate for drug development.

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-21(23,24)15-5-7-16(8-6-15)25-20(29)14-3-1-11-28(13-14)19-10-9-17(26-27-19)18-4-2-12-30-18/h2,4-10,12,14H,1,3,11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYWSHAJWBWSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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